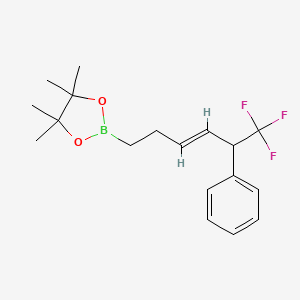
4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with tetramethyl groups and a trifluoro-phenylhexenyl side chain. The presence of both electron-withdrawing trifluoromethyl groups and electron-donating phenyl groups makes this compound versatile for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane typically involves the following steps:
-
Formation of the Dioxaborolane Ring: : The dioxaborolane ring can be synthesized by reacting a boronic acid or boronic ester with a diol under dehydrating conditions. Common reagents include boron tribromide or boron trichloride, and the reaction is usually carried out in an inert atmosphere to prevent oxidation.
-
Introduction of the Trifluoro-Phenylhexenyl Side Chain: : The side chain can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This involves the reaction of a trifluoro-phenylhexenyl halide with the dioxaborolane ring in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as column chromatography and recrystallization are used to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoro-phenylhexenyl side chain can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like Grignard reagents.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides or reduced boron species.
Substitution: Substituted trifluoro-phenylhexenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, especially in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. In biological systems, the compound can target specific cellular pathways and molecular targets, such as enzymes and receptors, through its boron-containing moiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the trifluoro-hexenyl side chain, making it less versatile in certain reactions.
4,4,5,5-Tetramethyl-2-(4-fluorophenyl)-1,3,2-dioxaborolane: Contains a fluorophenyl group instead of a trifluoro-hexenyl group, affecting its reactivity and applications.
4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane: Has a shorter trifluoropropyl side chain, influencing its chemical behavior.
Uniqueness
4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane is unique due to the combination of its trifluoro-phenylhexenyl side chain and the dioxaborolane ring. This structure imparts distinct electronic and steric properties, making it highly reactive and versatile for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C18H24BF3O2 |
|---|---|
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[(E)-6,6,6-trifluoro-5-phenylhex-3-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H24BF3O2/c1-16(2)17(3,4)24-19(23-16)13-9-8-12-15(18(20,21)22)14-10-6-5-7-11-14/h5-8,10-12,15H,9,13H2,1-4H3/b12-8+ |
InChI-Schlüssel |
KRFMEQARNHAICD-XYOKQWHBSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)CC/C=C/C(C2=CC=CC=C2)C(F)(F)F |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC=CC(C2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


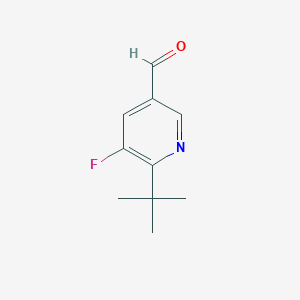
![methyl 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)propanoate](/img/structure/B14908004.png)

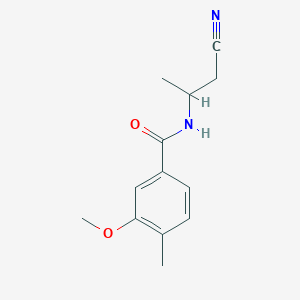
![n-Cyclopentyl-4-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14908020.png)
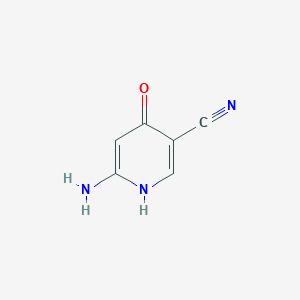
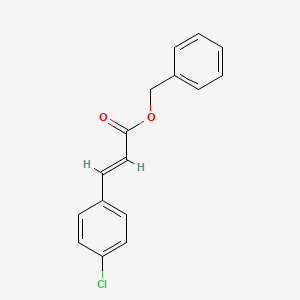

![3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile](/img/structure/B14908039.png)
![7-Amino-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B14908057.png)
![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)

![1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate](/img/structure/B14908073.png)

